molecular formula C28H35ClO13 B14271976 Gemmacolide D CAS No. 134915-01-8

Gemmacolide D

Cat. No.: B14271976
CAS No.: 134915-01-8
M. Wt: 615.0 g/mol
InChI Key: WWLRXQAHNLSCLG-VMOYHIIBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Gemmacolide D involves the extraction of the compound from the gorgonian coral Dichotella gemmacea. The process typically includes the following steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily obtained through extraction from natural sources.

Chemical Reactions Analysis

Types of Reactions: Gemmacolide D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Gemmacolide D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Gemmacolide D is part of a family of briarane diterpenoids, which includes compounds such as:

  • Gemmacolide A
  • Gemmacolide B
  • Gemmacolide C
  • Gemmacolide E

Uniqueness: this compound is unique due to its specific structural features and biological activities. Compared to other similar compounds, this compound has shown distinct cytotoxic activity against certain tumor cells, making it a valuable compound for cancer research .

Properties

CAS No.

134915-01-8

Molecular Formula

C28H35ClO13

Molecular Weight

615.0 g/mol

IUPAC Name

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15S,16R)-2,14,15-triacetyloxy-8-chloro-3,16-dihydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-12-yl] acetate

InChI

InChI=1S/C28H35ClO13/c1-11-8-9-17(38-13(3)30)26(7)20(24(41-16(6)33)28(36)12(2)25(35)42-22(28)18(11)29)27(10-37-27)21(34)19(39-14(4)31)23(26)40-15(5)32/h8-9,12,17-24,34,36H,1,10H2,2-7H3/b9-8-/t12-,17-,18-,19-,20+,21+,22-,23-,24-,26+,27?,28-/m0/s1

InChI Key

WWLRXQAHNLSCLG-VMOYHIIBSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H](C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O

Origin of Product

United States

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